molecular formula C26H32N4O2 B12625692 3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918432-94-7

3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B12625692
CAS No.: 918432-94-7
M. Wt: 432.6 g/mol
InChI Key: PCCJCSKLZYDLRJ-RPWUZVMVSA-N
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Description

3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide is a synthetic peptide compound featuring a naphthalene group and a mixed D- and L-amino acid structure, designed for advanced life science and chemistry research applications. Researchers can utilize this compound in various biochemical assays. The specific mechanism of action, primary research applications, and detailed pharmacological profile are areas of active investigation and should be confirmed by consulting peer-reviewed literature. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

918432-94-7

Molecular Formula

C26H32N4O2

Molecular Weight

432.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-amino-3-naphthalen-1-ylpropanoyl]amino]-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C26H32N4O2/c1-18-12-14-21(15-13-18)29-26(32)24(11-4-5-16-27)30-25(31)23(28)17-20-9-6-8-19-7-2-3-10-22(19)20/h2-3,6-10,12-15,23-24H,4-5,11,16-17,27-28H2,1H3,(H,29,32)(H,30,31)/t23-,24+/m1/s1

InChI Key

PCCJCSKLZYDLRJ-RPWUZVMVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CC=CC3=CC=CC=C32)N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC3=CC=CC=C32)N

Origin of Product

United States

Preparation Methods

Peptide Coupling Reactions

General Methodology:

  • Starting Materials:

    • Naphthalen-1-yl-D-alanine
    • N-(4-methylphenyl)-L-lysine
    • Coupling agents (e.g., EDC, HOBt)
  • Procedure:

    • Dissolve naphthalen-1-yl-D-alanine in a suitable solvent (e.g., DMF or DMSO).
    • Add the coupling agent and stir at room temperature to activate the carboxylic acid group.
    • Introduce N-(4-methylphenyl)-L-lysine and allow the reaction to proceed for several hours.
    • Purify the resulting product through chromatography.

Expected Yields:
Typical yields for peptide coupling reactions range from 60% to 90%, depending on the purity of starting materials and reaction conditions.

Side Chain Modifications

Methodology for Modifications:

  • Protection/Deprotection Steps:

    • Protect functional groups on amino acids using standard protecting groups (e.g., Boc or Fmoc).
    • After coupling, deprotect to yield the final compound.
  • Reagents Used:

    • Common reagents include:
      • TFA (trifluoroacetic acid) for deprotection.
      • Bases such as NaOH or K2CO3 for neutralization steps.

Alternative Synthetic Routes

Synthesis via Solid-phase Peptide Synthesis (SPPS):

  • Solid Support:

    • Use a resin-bound amino acid as a starting point.
  • Sequential Coupling:

    • Sequentially add protected amino acids, removing protecting groups as necessary between couplings.
  • Cleavage:

    • Cleave the final product from the resin using TFA or other cleavage agents.

Advantages of SPPS:

  • Higher control over reaction conditions.
  • Easier purification steps due to solid support.

Data Table of Reaction Conditions

Step Reagent/Condition Expected Yield (%)
Peptide Coupling EDC, HOBt, DMF 60-90
Protection Boc or Fmoc N/A
Deprotection TFA N/A
Solid-phase Synthesis Resin-bound amino acids >85

Research Findings

Recent studies have indicated that modifications in the structure of compounds similar to "3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide" can significantly enhance their biological activity. For instance, compounds with naphthalene moieties have been noted for their potential in targeting specific receptors involved in various diseases.

Moreover, utilizing different coupling agents has been shown to affect both yield and purity, with EDC/HOBt being particularly effective in promoting high-yield reactions without significant side products.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Source
3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide ~C25H30N4O3 ~434.5 (estimated) Naphthalen-1-yl, D-alanyl, 4-methylphenyl, L-lysinamide backbone -
N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide C22H28N4O3 396.5 Benzyl, glycyl, 4-methylphenyl
L-Alanyl-L-alanyl-N-(4-nitrophenyl)- C15H20N6O5 351.15 4-nitrophenyl, two L-alanyl residues
N-[3-(morpholin-4-yl)propanoyl]-3-(naphthalen-1-yl)-L-alanyl-... (Complex) C34H63N5O9 685.89 Naphthalen-1-yl, morpholine, thiazolidine, tert-butylcarbamoyl
3-(2-Naphthalenyl)-D-alanyl... cyclic (2→7)-disulfide - - Naphthalen-2-yl, cyclic disulfide, multi-amino acid backbone
Key Observations:

Aromatic Substituents :

  • The target compound’s naphthalen-1-yl group distinguishes it from analogues with smaller aromatic systems (e.g., benzyl in , 4-nitrophenyl in ). The larger naphthalene system enhances hydrophobic interactions and may influence binding affinity in biological systems.
  • The positional isomerism of the naphthalene group (1-yl vs. 2-yl in ) could lead to differences in molecular packing and solubility.

Molecular Weight and Complexity :

  • The target’s moderate molecular weight (~434.5 g/mol) places it between simpler dipeptides (e.g., ) and highly complex derivatives (e.g., ). This balance may optimize bioavailability in drug design contexts.

Physicochemical and Crystallographic Properties

  • Conformational Stability : Chalcone derivatives with fluorophenyl groups (e.g., ) exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, suggesting flexibility. The rigid naphthalene system in the target compound may restrict conformational freedom, enhancing crystallinity.

Biological Activity

3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound notable for its unique structural characteristics, which include a naphthalene moiety and a combination of D-alanine and L-lysine. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide is C22H28N2OC_{22}H_{28}N_{2}O, with an average mass of approximately 432.568 g/mol. Its structure is characterized by:

  • Naphthalene Group : Provides aromatic properties that may enhance binding to biological targets.
  • Amino Acid Backbone : The presence of D-alanine and L-lysine may influence its interaction with receptors and enzymes.

Structural Comparison Table

Compound NameStructureUnique Features
3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamideStructureCombination of naphthalene with two distinct amino acids
Naphthalenyl-D-alanineContains a naphthalene groupSimpler structure without L-lysine
N-(4-methylphenyl)-L-serineSimilar aromatic substitutionDifferent amino acid backbone
D-alanylleucinamideContains leucine instead of lysineVariation in side chain properties

Preliminary studies indicate that 3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide interacts with various biological targets, including:

  • Receptors : Potential binding to neurotransmitter receptors could imply roles in neuropharmacology.
  • Enzymes : Interaction with metabolic enzymes may influence pathways relevant to disease states.

Research Findings

Research has highlighted several biological activities associated with this compound:

  • Inflammation Modulation : The compound may act as an inhibitor of the NLRP3 inflammasome, which is implicated in several inflammatory diseases such as Alzheimer's and Parkinson's disease .

Case Studies

  • Study on Anti-inflammatory Properties : A recent study investigated the efficacy of similar compounds in inhibiting the NLRP3 inflammasome. While direct data on 3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide is limited, its structural analogs demonstrated significant inhibition, suggesting potential therapeutic implications for chronic inflammation .
  • Neuroprotective Effects : In vitro studies have suggested that compounds with similar structures may exhibit neuroprotective effects through modulation of neurotransmitter systems, potentially offering insights into the therapeutic applications for neurodegenerative diseases.

Binding Affinity Studies

Interaction studies often utilize techniques such as:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics with target proteins.
  • Isothermal Titration Calorimetry (ITC) : To determine thermodynamic parameters of binding.

These methods are crucial for elucidating the compound's mechanism of action and potential therapeutic efficacy.

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